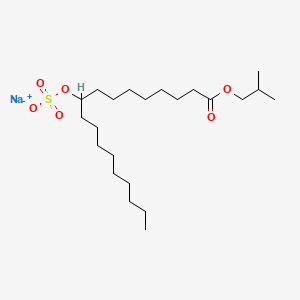
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is a chemical compound with the molecular formula C22H43NaO6S and a molecular weight of 458.63 g/mol . It is a sodium salt of a sulfonated fatty acid ester, often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate typically involves the esterification of 9-(sulphooxy)octadecanoic acid with 2-methylpropanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid
Solvents: Organic solvents such as toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 9-(sulphooxy)octadecanoic acid and 2-methylpropanol
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels
Purification: Techniques like distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction reactions can yield alcohols
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate finds applications in multiple fields:
Chemistry: Used as a surfactant in emulsion polymerization
Biology: Employed in studies involving membrane proteins due to its amphiphilic nature
Medicine: Investigated for its potential use in drug delivery systems
Industry: Utilized in the formulation of detergents and cleaning agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications like emulsification and solubilization. The molecular targets include lipid bilayers and protein interfaces, where it can alter membrane dynamics and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a similar sulfonate group but a different alkyl chain length
Sodium lauryl ether sulfate (SLES): Contains an ether linkage in addition to the sulfonate group
Uniqueness
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is unique due to its specific ester linkage and branched alkyl chain, which confer distinct solubility and interaction properties compared to linear surfactants like SDS and SLES .
Propriétés
Numéro CAS |
97403-98-0 |
|---|---|
Formule moléculaire |
C22H43NaO6S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
sodium;[1-(2-methylpropoxy)-1-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
VKEMWFFAOFSIJU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


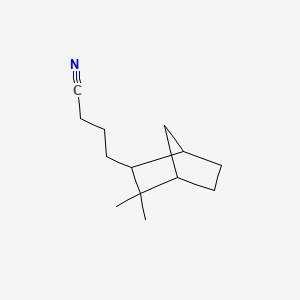
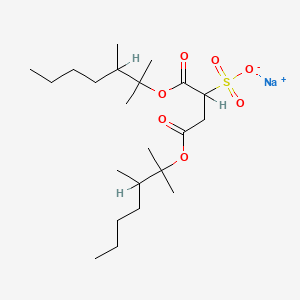


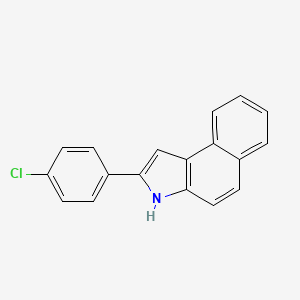
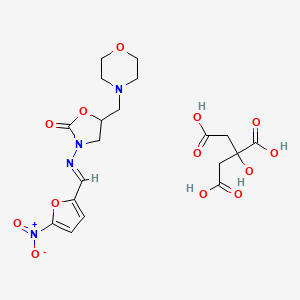
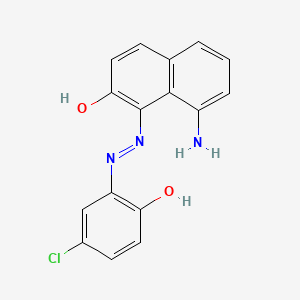
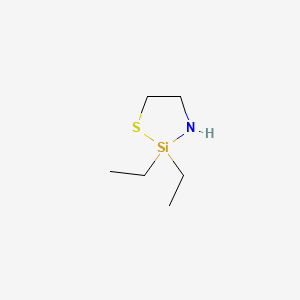



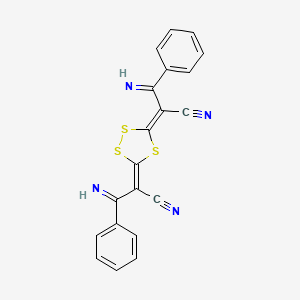
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
